molecular formula C23H23BrN2O4 B11490981 6-bromo-3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

6-bromo-3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No.: B11490981
M. Wt: 471.3 g/mol
InChI Key: IJQHSODHCJERCB-UHFFFAOYSA-N
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Description

6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a piperazine ring substituted with an ethylphenyl group, and a methoxy group at the 8th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinopyrrolidinones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-BROMO-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE
  • 6-BROMO-3-[4-(4-PHENYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE

Uniqueness

The uniqueness of 6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H23BrN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one

InChI

InChI=1S/C23H23BrN2O4/c1-3-15-4-6-18(7-5-15)25-8-10-26(11-9-25)22(27)19-13-16-12-17(24)14-20(29-2)21(16)30-23(19)28/h4-7,12-14H,3,8-11H2,1-2H3

InChI Key

IJQHSODHCJERCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br

Origin of Product

United States

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